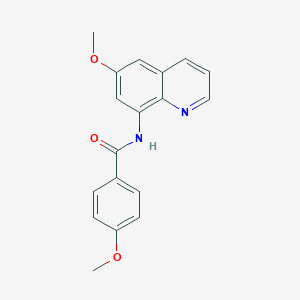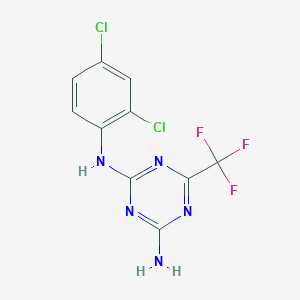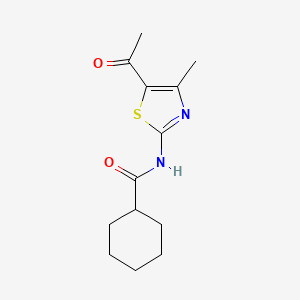
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, also known as TBTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTN is a yellow crystalline powder with a molecular weight of 365.4 g/mol and a melting point of 218-220°C.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide may act as a metal chelator, binding to metal ions and inducing a conformational change in the protein structure, leading to its inhibition. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and act as a metal chelator. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can reduce the growth of tumors in mice, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce apoptosis in cancer cells. Therefore, caution must be taken when handling N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. One direction is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide-based biosensors for the detection of other enzymes and biomolecules. Another direction is the optimization of the synthesis method of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide and its potential as an anticancer agent.
Synthesis Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. After the completion of the reaction, the product is purified by column chromatography or recrystallization.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as fluorescence imaging, biosensing, and drug discovery. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can be used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a biosensor for the detection of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-15(2,3)13-17-18-14(23-13)16-12(20)8-7-10-5-4-6-11(9-10)19(21)22/h4-9H,1-3H3,(H,16,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTXETRSDCBEMR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)


![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)

![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)